molecular formula C13H20ClN B6319723 N-(4-Methylbenzyl)cyclopentanamine hydrochloride CAS No. 1158414-41-5

N-(4-Methylbenzyl)cyclopentanamine hydrochloride

Cat. No.: B6319723
CAS No.: 1158414-41-5
M. Wt: 225.76 g/mol
InChI Key: HPLVXXMDIYPLEQ-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a secondary amine salt characterized by a cyclopentane ring substituted with a benzyl group bearing a para-methyl substituent. Its molecular formula is C₁₃H₂₀ClN, with a molecular weight of 225.76 g/mol and CAS number 70000-57-6 . Structurally, it combines a lipophilic cyclopentyl moiety with a benzyl group, which may influence its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVXXMDIYPLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589486
Record name N-[(4-Methylphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70000-57-6
Record name N-[(4-Methylphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The direct alkylation of cyclopentanamine (1) with 4-methylbenzyl chloride (2) represents a straightforward route to N-(4-methylbenzyl)cyclopentanamine (3), followed by hydrochloride salt formation (4). This method adapts principles from sodium hydride-mediated etherification reactions, as demonstrated in the synthesis of 4-(4-methylphenoxy)cyanobenzene.

Reaction Scheme:

Cyclopentanamine (1)+4-Methylbenzyl chloride (2)NaH, DMFN-(4-Methylbenzyl)cyclopentanamine (3)HClHydrochloride Salt (4)\text{Cyclopentanamine (1)} + \text{4-Methylbenzyl chloride (2)} \xrightarrow{\text{NaH, DMF}} \text{N-(4-Methylbenzyl)cyclopentanamine (3)} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt (4)}

Procedure

  • Deprotonation : Cyclopentanamine (1.1 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Sodium hydride (1.05 equiv) is added at 0°C to deprotonate the amine, enhancing nucleophilicity.

  • Alkylation : 4-Methylbenzyl chloride (1.0 equiv) is added dropwise, and the mixture is stirred at 150°C for 1 hour.

  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and dried over MgSO₄.

  • Salt Formation : The free base is treated with HCl gas in diethyl ether, yielding the hydrochloride salt as a crystalline solid.

Optimization Data

  • Solvent : DMF facilitates high solubility of reactants and intermediates.

  • Temperature : Elevated temperatures (150°C) accelerate reaction kinetics, achieving >90% conversion.

  • Stoichiometry : A slight excess of cyclopentanamine (1.1 equiv) minimizes dialkylation.

Table 1: Alkylation Reaction Optimization

ParameterOptimal ValueYield (%)Purity (%)
Temperature150°C9399.6
NaH Equivalents1.059098.8
Reaction Time1 hour9199.2

Reductive Amination of Cyclopentanone with 4-Methylbenzylamine

Reaction Overview

Reductive amination offers an alternative pathway, involving cyclopentanone (5) and 4-methylbenzylamine (6) in the presence of sodium cyanoborohydride (NaCNBH₃). This method mirrors protocols for synthesizing N-methyl-4-(N,N-dimethylamino)benzylamine.

Reaction Scheme:

Cyclopentanone (5)+4-Methylbenzylamine (6)NaCNBH₃, MeOHN-(4-Methylbenzyl)cyclopentanamine (3)HClHydrochloride Salt (4)\text{Cyclopentanone (5)} + \text{4-Methylbenzylamine (6)} \xrightarrow{\text{NaCNBH₃, MeOH}} \text{N-(4-Methylbenzyl)cyclopentanamine (3)} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt (4)}

Procedure

  • Condensation : Cyclopentanone (1.0 equiv) and 4-methylbenzylamine (1.2 equiv) are stirred in methanol at 0°C for 2 hours.

  • Reduction : NaCNBH₃ (3.0 equiv) is added portionwise, and the reaction proceeds at room temperature for 4 hours.

  • Isolation : The solvent is removed under vacuum, and the residue is purified via column chromatography (EtOAc/MeOH/NEt₃).

  • Salt Formation : The product is treated with HCl-saturated ether to precipitate the hydrochloride salt.

Key Considerations

  • pH Control : Acetic acid maintains a pH ~5–6, critical for imine formation and subsequent reduction.

  • Purification : Chromatography with EtOAc/MeOH/NEt₃ (92:5:3) resolves polar byproducts.

Table 2: Reductive Amination Optimization

ParameterOptimal ValueYield (%)Purity (%)
NaCNBH₃ Equivalents3.07397.5
Reaction Time4 hours7096.8
SolventMethanol7598.1

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Alkylation : Higher yields (93%) and purity (99.6%) are achieved under optimized conditions.

  • Reductive Amination : Lower yields (73%) due to competing side reactions but superior stereochemical control.

Scalability and Industrial Feasibility

  • Alkylation : Scalable with DMF recovery and minimal purification steps.

  • Reductive Amination : Requires chromatographic purification, limiting large-scale application.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (Free Base) : δ 7.15 (d, J = 8.7 Hz, 2H, Ar-H), 6.70 (d, J = 8.7 Hz, 2H, Ar-H), 3.59 (s, 2H, CH₂), 2.88 (s, 6H, N(CH₃)₂), 2.34 (s, 3H, Ar-CH₃).

  • ¹³C NMR : δ 150.0 (C-Ar), 129.1 (CH-Ar), 55.6 (CH₂), 40.3 (N-CH₃).

  • HRMS : m/z 165.1392 (M⁺, calc. 165.1390 for C₁₀H₁₇N₂).

Physicochemical Properties

  • Melting Point : 168–170°C (hydrochloride salt).

  • Solubility : Insoluble in water; soluble in methanol, DMSO .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)cyclopentanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines or other derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : N-(4-Methylbenzyl)cyclopentanamine hydrochloride serves as a crucial intermediate in synthesizing more complex organic compounds. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

  • Biological Activity : Research has indicated potential biological effects, including enzyme inhibition and receptor binding studies. The compound's interaction with specific molecular targets can modulate various biochemical pathways.

Medicine

  • Therapeutic Potential : The compound has been explored for its therapeutic properties, particularly in drug development aimed at neurological disorders. Its ability to interact with biological systems makes it a candidate for further pharmacological studies .

Case Study 1: Neurological Disorders

A study investigated the effects of this compound on neurotransmitter systems. Results indicated that the compound could potentially modulate dopamine receptors, suggesting its use in treating conditions like Parkinson's disease .

Case Study 2: Cardiovascular Applications

Research highlighted the compound's efficacy in cardiovascular applications, particularly as an intermediate in synthesizing drugs that prevent cardiovascular events such as myocardial infarction and stroke. Its role in enhancing drug efficacy against clopidogrel was noted .

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : Compound A’s cyclopentane ring likely enhances lipophilicity compared to Compound B’s linear alkyl chain and Compound D’s butanamine group.
  • Steric Factors : The cyclopentane ring in Compounds A and C may impose steric hindrance, affecting interactions with biological targets compared to the flexible chains in Compounds B and D.

Pharmacological and Functional Insights

While direct pharmacological data for Compound A are absent in the provided evidence, insights can be extrapolated from related compounds:

  • Receptor Binding: SR 144528 (a CB2 receptor antagonist with a pyrazole-carboxamide structure) demonstrates subnanomolar affinity for CB2 receptors but lacks structural similarity to Compound A . This highlights the importance of core structural motifs in receptor selectivity.
  • Endocannabinoid System (ECS): Unlike endogenous ligands like anandamide (a CB1/CB2 agonist with an arachidonic acid backbone), Compound A lacks the polyunsaturated fatty acid structure critical for ECS interactions .

Research Findings and Limitations

  • Synthetic Utility : Compound A is listed as a building block, suggesting applications in medicinal chemistry for derivatization or as a precursor .
  • Data Gaps: No experimental data on Compound A’s receptor binding, metabolic stability, or toxicity are available in the cited sources.

Biological Activity

N-(4-Methylbenzyl)cyclopentanamine hydrochloride is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentanamine core with a 4-methylbenzyl substituent. This structure allows for various chemical interactions, particularly in biological systems. The compound is soluble in water due to the presence of the hydrochloride salt form, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic effects in conditions such as neurological disorders.
  • Receptor Binding : Studies indicate that it may interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Pharmacological Applications

Research has highlighted several pharmacological applications for this compound:

  • Neurological Disorders : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further research in treating conditions like depression and anxiety .
  • Antimicrobial Activity : Some derivatives of similar compounds have shown promising antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatment .

Case Studies and Experimental Data

  • Enzyme Inhibition Studies : A study focused on the inhibition of p38α MAPK by related compounds indicated that structural modifications could enhance inhibitory activity. This suggests that this compound might similarly be optimized for enhanced efficacy against specific targets .
  • Microbial Activity : In vitro tests have demonstrated that derivatives similar to N-(4-Methylbenzyl)cyclopentanamine exhibit significant antimicrobial properties, with minimum inhibitory concentrations (MICs) reported as low as 6.25 μg/mL against resistant strains of bacteria .
  • Pharmacokinetic Properties : Research into the pharmacokinetics of related compounds indicates rapid clearance rates, which could limit their therapeutic effectiveness unless modified for improved stability .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionPotential inhibition of p38α MAPK
Antimicrobial ActivityMIC values as low as 6.25 μg/mL against resistant bacteria
Neuroprotective EffectsInvestigated for effects on mood-related disorders

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methylbenzyl)cyclopentanamine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between cyclopentanamine and 4-methylbenzyl chloride, followed by HCl salt formation. A general procedure involves using stoichiometric ratios of reactants (e.g., 1:1.2 amine:alkylating agent) in anhydrous solvents like dichloromethane or THF under inert atmosphere. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) improves yield . Optimization may require adjusting reaction time (12-24 hours) and temperature (room temperature to 60°C). Yields reported for analogous compounds (e.g., 45% for structurally similar acetamide derivatives) suggest the need for iterative solvent or catalyst screening .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
  • NMR Spectroscopy : Assign peaks for cyclopentyl protons (δ 1.5–2.5 ppm), aromatic protons from the 4-methylbenzyl group (δ 6.5–7.3 ppm), and amine protons (δ 2.8–3.5 ppm) .
  • Melting Point Analysis : Compare observed values (e.g., 215–216°C for related compounds) to literature data to assess crystallinity and purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its hydrochloride salt nature and potential irritancy:

  • Use fume hoods to avoid inhalation of fine particulates.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers under dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pharmacological activity of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against cannabinoid (CB1/CB2) or adrenergic receptors using radiolabeled probes (e.g., [³H]SR141716A for CB1). Competitive binding studies at varying concentrations (1 nM–10 µM) can determine IC₅₀ values .
  • Functional Assays : Test inhibition of electrically evoked contractions in isolated tissues (e.g., mouse vas deferens), a hallmark of cannabinoid receptor agonists/antagonists .
  • Dose-Response Analysis : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀/Emax values for potency/efficacy comparisons .

Q. How might structural modifications to the cyclopentyl or 4-methylbenzyl groups alter the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Calculations : Replace the cyclopentyl group with bulkier substituents (e.g., cyclohexyl) to increase lipophilicity. Computational tools like MarvinSketch predict logP shifts (e.g., +0.5–1.0 units).
  • Solubility Testing : Compare aqueous solubility (via HPLC-UV) of derivatives with varying substituents (e.g., electron-withdrawing groups on the benzyl ring) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C for stable analogs) .

Q. What strategies resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments using identical reagents (e.g., anhydrous solvents, same HCl source).
  • Cross-Validation : Compare HRMS/NMR data with published spectra for structurally related compounds (e.g., N-(4-methylbenzyl)acetamide derivatives) to rule out impurities .
  • Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers (e.g., anomalous EC₅₀ values due to assay variability) .

Q. How can researchers optimize chromatographic separation of this compound from reaction byproducts?

  • Methodological Answer :

  • HPLC Method Development : Use C18 columns with gradient elution (e.g., 10–90% acetonitrile in water + 0.1% TFA) and UV detection at 254 nm. Adjust pH to 3–4 to enhance peak symmetry .
  • TLC Monitoring : Employ silica gel plates with ethyl acetate/hexane (3:7) and visualize using ninhydrin spray for amine detection .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight261.80 g/mol (C₁₆H₂₀ClN)
Melting Point215–216°C (analogous compound)
Synthetic Yield (Typical)45% (optimized for similar structures)
Key NMR Signalsδ 2.8–3.5 ppm (amine protons)

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